molecular formula C14H9BrN2O5 B3519845 5-Bromo-2-{[(4-nitrophenyl)carbonyl]amino}benzoic acid

5-Bromo-2-{[(4-nitrophenyl)carbonyl]amino}benzoic acid

Cat. No.: B3519845
M. Wt: 365.13 g/mol
InChI Key: WMPNYXAFYAGSID-UHFFFAOYSA-N
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Description

5-Bromo-2-{[(4-nitrophenyl)carbonyl]amino}benzoic acid: is an organic compound that features a bromine atom, a nitrophenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-{[(4-nitrophenyl)carbonyl]amino}benzoic acid typically involves multiple steps:

    Bromination: The addition of a bromine atom to the aromatic ring, which can be achieved using bromine in acetic acid.

    Amidation: The formation of an amide bond between the nitrophenyl group and the benzoic acid derivative, often using coupling reagents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Reduction: 5-Amino-2-{[(4-aminophenyl)carbonyl]amino}benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Potential use in the development of new pharmaceuticals due to its structural features.

Medicine:

  • Investigated for its potential as a drug candidate or as a building block for drug synthesis.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[(4-nitrophenyl)carbonyl]amino}benzoic acid would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The nitrophenyl and bromobenzoic acid moieties could play a role in binding to the active site of the target molecule.

Comparison with Similar Compounds

    5-Bromo-2-aminobenzoic acid: Lacks the nitrophenyl group.

    4-Nitrobenzoic acid: Lacks the bromine atom and the amide linkage.

    2-Amino-5-bromobenzoic acid: Similar structure but with an amino group instead of the nitrophenyl group.

Uniqueness:

  • The combination of a bromine atom, a nitrophenyl group, and a benzoic acid moiety makes 5-Bromo-2-{[(4-nitrophenyl)carbonyl]amino}benzoic acid unique in its reactivity and potential applications. The presence of both electron-withdrawing and electron-donating groups can influence its chemical behavior in various reactions.

Properties

IUPAC Name

5-bromo-2-[(4-nitrobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O5/c15-9-3-6-12(11(7-9)14(19)20)16-13(18)8-1-4-10(5-2-8)17(21)22/h1-7H,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPNYXAFYAGSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Br)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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